molecular formula C6H8Br3N5 B13136098 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine CAS No. 62160-38-7

6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13136098
CAS No.: 62160-38-7
M. Wt: 389.87 g/mol
InChI Key: NFTZMPBDLXUMMM-UHFFFAOYSA-N
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Description

6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H7Br3N5 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with 3,3,3-tribromopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.

    Oxidation Reactions: Products include triazine oxides and other higher oxidation state compounds.

    Reduction Reactions: Products include partially or fully hydrogenated triazine derivatives.

Scientific Research Applications

6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The tribromopropyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The triazine ring can also interact with various receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine:

    6-(3,3,3-Trichloropropyl)-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with chlorine atoms instead of bromine.

    6-(3,3,3-Trifluoropropyl)-1,3,5-triazine-2,4-diamine: This compound has fluorine atoms instead of bromine.

Uniqueness

The presence of the tribromopropyl group in 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties. The bromine atoms increase the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in chemical biology and medicinal chemistry research.

Properties

CAS No.

62160-38-7

Molecular Formula

C6H8Br3N5

Molecular Weight

389.87 g/mol

IUPAC Name

6-(3,3,3-tribromopropyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C6H8Br3N5/c7-6(8,9)2-1-3-12-4(10)14-5(11)13-3/h1-2H2,(H4,10,11,12,13,14)

InChI Key

NFTZMPBDLXUMMM-UHFFFAOYSA-N

Canonical SMILES

C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N)N

Origin of Product

United States

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